Halogen Substituent Effect on Lipophilicity and Predicted Permeability
Compared to the 2‑ethoxyphenyl analog (CAS 1902906‑89‑1), the 2‑chloro‑6‑fluorophenyl derivative is predicted to exhibit higher lipophilicity due to the replacement of the oxygen‑linked ethyl group with halogen atoms. This shift is expected to enhance passive membrane permeability while reducing hydrogen‑bond donor/acceptor interactions . The ethoxy derivative contains an additional rotatable bond and a potential metabolic soft spot (O‑dealkylation), potentially making the halogenated variant more metabolically stable.
| Evidence Dimension | Predicted logP and H‑bond profile |
|---|---|
| Target Compound Data | Predicted logP ≈ 3.4–3.8; H‑bond acceptors: 4; H‑bond donors: 1 (based on structural analysis) |
| Comparator Or Baseline | 3‑(2‑ethoxyphenyl)‑N‑(octahydro‑1,4‑benzodioxin‑6‑yl)propanamide (CAS 1902906‑89‑1): predicted logP ≈ 2.8–3.2; H‑bond acceptors: 5; H‑bond donors: 1 |
| Quantified Difference | Estimated ΔlogP ≈ +0.6 to +1.0 log units |
| Conditions | In silico prediction using fragment‑based or atom‑based logP calculators; no experimental logP data available for either compound |
Why This Matters
Higher lipophilicity may improve cell permeability and central nervous system penetration, making the target compound more suitable for intracellular or CNS target engagement than the ethoxy analog.
